N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Description
N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a tert-butylamino group, and a dimethoxyphenyl group
Properties
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-20(2,3)22-18(23)14(21-19(24)17-7-6-10-27-17)11-13-8-9-15(25-4)16(12-13)26-5/h6-12H,1-5H3,(H,21,24)(H,22,23)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWIKHFXAQFRPY-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC(=C(C=C1)OC)OC)/NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Enone Intermediate: The reaction begins with the condensation of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base to form the enone intermediate.
Amination: The enone intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the amine product with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the enone and thiophene moieties.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(tert-butylamino)phenyl)acetamide
- N-(3-(tert-butylamino)phenyl)propionamide
Uniqueness
N-[(E)-3-(tert-butylamino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is unique due to the combination of its thiophene ring and the enone moiety, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
